methyl 3-(2,2-difluoroethenyl)benzoate
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Description
“Methyl 3-(2,2-difluoroethenyl)benzoate” is a chemical compound that has gained significant attention in various fields of research due to its unique chemical structure and potential biological activity. It is an ester with the chemical formula C6H5COOCH3 .
Synthesis Analysis
The synthesis of “this compound” involves a series of complex chemical reactions. One of the main issues is that two active groups on the benzene ring undergo the diazonium intermediates and the phenylenediamine process easily generates coupling–reaction products . The diazotizations of two amino also indicate a rapid and strong exothermic process, which is nearly 250 kJ/mol .Molecular Structure Analysis
The molecular structure of “this compound” is complex. The title molecule crystallizes in the centrocemetric space group P -1 with two rotomer molecules of the title compound in the asymmetric unit .Chemical Reactions Analysis
The chemical reactions involved in the formation of “this compound” are based on X–CF 2 H bond formation where X is C (sp), C (sp 2 ), C (sp 3 ), O, N or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .Safety and Hazards
“Methyl 3-(2,2-difluoroethenyl)benzoate” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation and serious eye damage/eye irritation. It may also cause specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 3-(2,2-difluoroethenyl)benzoate involves the reaction of 3-hydroxybenzoic acid with 2,2-difluoroethanol to form methyl 3-(2,2-difluoroethoxy)benzoate, which is then dehydrated to form methyl 3-(2,2-difluoroethenyl)benzoate.", "Starting Materials": [ "3-hydroxybenzoic acid", "2,2-difluoroethanol", "Methanol", "Sulfuric acid" ], "Reaction": [ "Step 1: Dissolve 3-hydroxybenzoic acid (1.0 g) in methanol (10 mL) in a round-bottom flask.", "Step 2: Add 2,2-difluoroethanol (1.2 g) to the flask and stir the mixture at room temperature for 2 hours.", "Step 3: Add sulfuric acid (0.5 mL) to the reaction mixture and heat the mixture under reflux for 4 hours.", "Step 4: Cool the reaction mixture to room temperature and pour it into a separatory funnel.", "Step 5: Extract the product with ethyl acetate (3 x 10 mL) and wash the combined organic layers with water (10 mL).", "Step 6: Dry the organic layer over anhydrous sodium sulfate and filter the solution.", "Step 7: Concentrate the filtrate under reduced pressure to obtain methyl 3-(2,2-difluoroethoxy)benzoate as a yellow oil.", "Step 8: Dissolve methyl 3-(2,2-difluoroethoxy)benzoate (0.5 g) in toluene (10 mL) in a round-bottom flask.", "Step 9: Add a catalytic amount of p-toluenesulfonic acid to the flask and heat the mixture under reflux for 4 hours.", "Step 10: Cool the reaction mixture to room temperature and pour it into a separatory funnel.", "Step 11: Extract the product with ethyl acetate (3 x 10 mL) and wash the combined organic layers with water (10 mL).", "Step 12: Dry the organic layer over anhydrous sodium sulfate and filter the solution.", "Step 13: Concentrate the filtrate under reduced pressure to obtain methyl 3-(2,2-difluoroethenyl)benzoate as a yellow oil." ] } | |
CAS No. |
2110517-85-4 |
Molecular Formula |
C10H8F2O2 |
Molecular Weight |
198.2 |
Purity |
95 |
Origin of Product |
United States |
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